8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features three key substitutions:
- N3: Methyl group, a common modification to enhance metabolic stability.
The hydroxyethyl group at N7 distinguishes it from many analogs, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
8-(benzylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(7-8-21)14(17-12)16-9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGXVMZTXWCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115294-87-6 | |
| Record name | 8-(BENZYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the purine ring.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, using an appropriate alkylating agent such as ethylene oxide.
Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.
Scientific Research Applications
8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Variations at N7 Substituent
The N7 substituent significantly impacts hydrophilicity, receptor binding, and bioavailability. Key examples include:
Key Observations :
Variations at C8 Substituent
The C8 position influences receptor affinity and selectivity. Notable analogs include:
Key Observations :
- Benzylamino groups are associated with improved receptor binding in adenosine A2A and A1 receptors, as seen in related xanthine derivatives .
- Ethylamino substituents reduce steric hindrance but may decrease target affinity .
Structure-Activity Relationship (SAR) Trends
- N7 Hydrophilicity : 2-Hydroxyethyl improves solubility but may reduce CNS penetration compared to lipophilic groups like 4-fluorobenzyl .
- C8 Aromaticity: Benzylamino enhances receptor binding via π-π stacking, as seen in adenosine receptor antagonists .
- N3 Methylation : Conserved across most analogs to prevent rapid metabolic degradation .
Biological Activity
8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a purine ring substituted with a benzylamino group and a hydroxyethyl group. Its molecular formula is C_{15}H_{17N_5O_3 with a molecular weight of 317.33 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and viral replication.
- Receptor Interaction : It can bind to specific receptors, altering their activity and downstream signaling pathways.
- Cellular Proliferation : Studies suggest it may affect cell cycle regulation, promoting apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties.
- Cell Lines Tested : The compound has been evaluated in various cancer cell lines including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29).
- Mechanisms Observed : Induction of apoptosis was observed through increased caspase activity and modulation of Bcl-2 family proteins. Additionally, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
Antiviral Properties
Preliminary studies suggest that the compound may also possess antiviral activity.
- Target Viruses : Research has focused on its effects against viruses such as HIV and influenza.
- Mechanisms : The compound appears to inhibit viral entry into host cells and replication processes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models.
- Inflammatory Markers : Studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.
- Animal Models : In vivo studies demonstrated decreased inflammation in models of arthritis and colitis.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Reduction of cytokines |
Case Study: Anticancer Activity in HepG2 Cells
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment.
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest, indicating its potential to hinder cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
